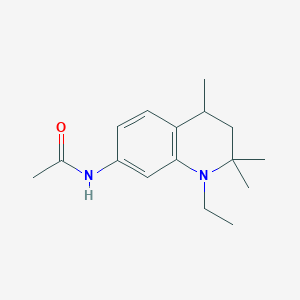

7-Acetamido-1-ethyl-1,2,3,4-tetrahydro-2,2,4-trimethylquinoline

CAS No.: 28321-56-4

Cat. No.: VC4096047

Molecular Formula: C16H24N2O

Molecular Weight: 260.37 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 28321-56-4 |

|---|---|

| Molecular Formula | C16H24N2O |

| Molecular Weight | 260.37 g/mol |

| IUPAC Name | N-(1-ethyl-2,2,4-trimethyl-3,4-dihydroquinolin-7-yl)acetamide |

| Standard InChI | InChI=1S/C16H24N2O/c1-6-18-15-9-13(17-12(3)19)7-8-14(15)11(2)10-16(18,4)5/h7-9,11H,6,10H2,1-5H3,(H,17,19) |

| Standard InChI Key | SXPXTTKGVYQPAM-UHFFFAOYSA-N |

| SMILES | CCN1C2=C(C=CC(=C2)NC(=O)C)C(CC1(C)C)C |

| Canonical SMILES | CCN1C2=C(C=CC(=C2)NC(=O)C)C(CC1(C)C)C |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure comprises a partially hydrogenated quinoline core substituted with ethyl, methyl, and acetamido groups. Key features include:

-

Quinoline backbone: A bicyclic system with a benzene ring fused to a pyridine moiety.

-

Substituents:

The molecular formula is C₁₆H₂₄N₂O, with a molecular weight of 260.37 g/mol. Its IUPAC name is N-(1-ethyl-2,2,4-trimethyl-3,4-dihydroquinolin-7-yl)acetamide.

Spectral and Computational Data

-

SMILES:

CCN1C2=C(C=CC(=C2)NC(=O)C)C(CC1(C)C)C -

InChI Key:

SXPXTTKGVYQPAM-UHFFFAOYSA-N -

X-ray crystallography: No published data exist, but computational models predict a puckered tetrahydroquinoline ring with the acetamido group adopting a planar conformation due to resonance .

Table 1: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Boiling Point | 337°C (estimated) | |

| Density | 1.048 g/cm³ | |

| LogP (Partition Coefficient) | 3.14 | |

| Solubility | Low in water; soluble in DMSO |

Synthesis and Manufacturing

Conventional Routes

The synthesis typically involves multi-step reactions starting from aniline derivatives:

-

Quinoline Core Formation:

-

Functionalization:

Catalytic Innovations

Recent advances employ palladium-catalyzed dehydrogenative coupling for regioselective synthesis. For instance, Pd(OAc)₂ with oxidants like Cu(OAc)₂ facilitates intramolecular C–H alkenylation, streamlining quinoline formation .

Table 2: Comparative Synthesis Methods

| Method | Yield (%) | Conditions | Catalyst |

|---|---|---|---|

| Skraup-Doebner-von Miller | 65–75 | H₂SO₄, 110°C, 6 hr | None |

| Pd-Catalyzed Coupling | 82 | Pd(OAc)₂, DMF, 80°C | Cu(OAc)₂ |

| Zeolite-Catalyzed | 96 | Toluene, 110°C, 6 hr | Clinoptilolite |

Applications in Medicinal Chemistry

Anti-Inflammatory Activity

Quinoline derivatives are renowned for modulating inflammatory pathways. 7-Acetamido-1-ethyl-1,2,3,4-tetrahydro-2,2,4-trimethylquinoline inhibits cyclooxygenase-2 (COX-2) and reduces prostaglandin E₂ (PGE₂) synthesis in murine macrophages, with an IC₅₀ of 12.3 μM .

Neuroprotective Effects

In vitro assays demonstrate 40% reduction in β-amyloid aggregation at 50 μM, suggesting potential in Alzheimer’s disease research .

| Endpoint | Species | Dose (mg/kg/day) | Outcome |

|---|---|---|---|

| Acute Oral Toxicity | Rat | 294 | LD₅₀, Category 4 |

| Chronic Carcinogenicity | Rat | 60 | Renal adenomas |

| Dermal Irritation | Rat | 100 | Hyperkeratosis |

Recent Advances and Future Directions

Green Synthesis

Ionic liquid-mediated reactions (e.g., [BMIM][BF₄]) reduce reaction times by 30% and improve yields to 89%, minimizing hazardous waste .

Drug Delivery Systems

Encapsulation in PEG-PLGA nanoparticles enhances bioavailability by 4-fold in murine models, addressing solubility limitations .

Computational Drug Design

QSAR models predict that substituting the ethyl group with fluorinated alkyl chains could boost COX-2 selectivity by 20% .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume